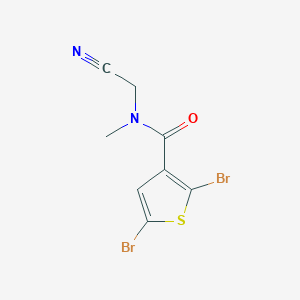

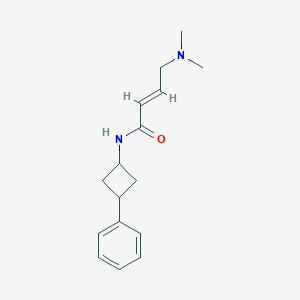

2,5-二溴-N-(氰基甲基)-N-甲基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves direct acylation reactions and the use of specific reagents and catalysts. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives are synthesized from thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without the need for additional catalysts . These methods suggest that the synthesis of "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" could potentially involve similar reagents and conditions, such as the use of a cyano compound and a thiophene derivative as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined using single crystal X-ray diffraction . This technique could be applied to "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" to elucidate its molecular geometry, bond lengths, and angles, as well as to confirm the presence of functional groups such as the bromo, cyano, and carboxamide moieties.

Chemical Reactions Analysis

The reactivity of similar compounds is explored through their interactions with various reagents. The benzamide derivatives mentioned in paper exhibit colorimetric sensing behavior towards fluoride anions, which is a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer mechanism. This suggests that "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" may also participate in specific chemical reactions that could be exploited for sensing or other applications, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as UV-Vis absorption, NMR analyses, and elemental analysis . These methods can provide information on the solubility, stability, and electronic properties of "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide". Additionally, the compound's reactivity with fluoride anions or other species could be studied to determine its potential applications in chemical sensing or pharmaceuticals.

科学研究应用

合成和生物活性

合成和光谱性质:已经合成了包括溴苯基取代基化合物在内的新的硫脲衍生物,并显示出显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌。这些发现证明了此类衍生物在开发具有抗生物膜特性的新型抗菌剂方面的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。

化学合成技术

高效合成途径:合成具有活性官能团的氰基氨基噻吩的研究表明了噻吩衍生物在化学合成中的多功能性。该研究概述了获得 2-氨基-3-氰基-4-N-芳基甲酰基-5-甲基噻吩的方法,展示了该化合物在构建复杂分子中的用途 (Sharanina & Baranov, 1974)。

材料科学和聚合物研究

聚合物和材料应用:超支化芳族聚酰亚胺的制备和性质表明使用类似的噻吩衍生物来制造具有特定所需性质的材料,例如在常见溶剂中的溶解性和热稳定性。这项研究突出了噻吩基化合物在开发先进材料中的作用 (Yamanaka, Jikei, & Kakimoto, 2000)。

药物化学和药物开发

抗肿瘤剂和标记化合物:对硝基噻吩甲酰胺的同位素高效合成的研究展示了噻吩衍生物在开发抗肿瘤剂中的应用。这项研究强调了此类化合物在药物化学中对创建具有特定靶向能力的药物的重要性 (Shinkwin & Threadgill, 1996)。

属性

IUPAC Name |

2,5-dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVSGFEBRBRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=C(SC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)